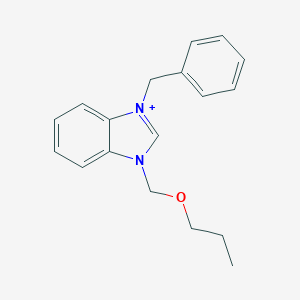
Methoxyhydroxymercuripropylsuccinylurea
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of methoxyhydroxymercuripropylsuccinylurea involves several steps, typically starting with the reaction of succinic anhydride with urea to form succinylurea . This intermediate is then reacted with methoxyhydroxypropylmercury chloride under controlled conditions to yield the final product . Industrial production methods may involve variations of this synthetic route, optimized for yield and purity.
Analyse Des Réactions Chimiques
Methoxyhydroxymercuripropylsuccinylurea undergoes various chemical reactions, including:
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Methoxyhydroxymercuripropylsuccinylurea has been explored for its applications in several fields:
Mécanisme D'action
The mechanism of action of methoxyhydroxymercuripropylsuccinylurea involves its interaction with biological molecules, primarily through the mercury center . The compound can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects . This interaction with molecular targets is a key aspect of its biological activity.
Comparaison Avec Des Composés Similaires
Methoxyhydroxymercuripropylsuccinylurea can be compared to other organomercury compounds such as:
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used in some vaccines as a preservative.
Phenylmercury: Utilized in antifungal and antiseptic applications. Compared to these compounds, this compound is unique due to its specific structure and combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[3-(3-carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O5.Hg.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYLKKGRIDSMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC(=O)CCC(=O)O)C[Hg].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17HgN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301047713 | |
| Record name | [3-[[[(3-Carboxy-1-oxopropyl)amino]carbonyl]amino]-2-methoxypropyl]hydroxymercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301047713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-20-5 | |
| Record name | Methoxyoximercuripropylsuccinyl urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MERALLURIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3-[[[(3-Carboxy-1-oxopropyl)amino]carbonyl]amino]-2-methoxypropyl]hydroxymercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301047713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-1-[(pentyloxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B229374.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)

![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-METHOXYPHENYL)PROPANAMIDE](/img/structure/B229398.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE](/img/structure/B229403.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)

